Lipophilicity Tuning vs. Shorter Alkoxy Analogs
The computed LogP of 2-butoxy-6-fluorophenylboronic acid is 0.68 , providing a measurable benchmark for lipophilicity-driven selection among 2-alkoxy-6-fluorophenylboronic acid congeners. For comparison, the propoxy analog (2-fluoro-6-propoxyphenylboronic acid, CAS 870777-18-7) has a computed LogP of 0.29 . The difference of approximately 0.4 log units corresponds to a roughly 2.5-fold increase in octanol–water partition coefficient for the butoxy derivative.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.68 (computed) |
| Comparator Or Baseline | 2-Fluoro-6-propoxyphenylboronic acid (CAS 870777-18-7): LogP = 0.29 (computed) |
| Quantified Difference | ΔLogP ≈ +0.39 (~2.5× higher partition coefficient for butoxy analog) |
| Conditions | Computed values from Chem960 database entries |
Why This Matters
In medicinal chemistry campaigns, a ΔLogP of +0.4 can significantly alter membrane permeability and pharmacokinetic profile of downstream biaryl products, making the butoxy congener the preferred choice when enhanced lipophilicity is required without introducing additional heteroatoms.
